molecular formula C7H7BrN2 B8804401 2-Bromo-4-cyclopropylpyrimidine

2-Bromo-4-cyclopropylpyrimidine

Cat. No.: B8804401
M. Wt: 199.05 g/mol
InChI Key: FBGLULFMMRWXEI-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 2 and a cyclopropyl group at position 4 of the pyrimidine ring. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them electron-deficient and highly reactive in cross-coupling reactions. This compound serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group for boronic acid substitution. For instance, 4-bromo-2-cyclopropylpyrimidine (a positional isomer, depending on numbering conventions) was used to synthesize 2-cyclopropylpyrimidine-4-boronic acid in 90% yield via a palladium-catalyzed borylation reaction . Liquid chromatography-mass spectrometry (LC-MS) analysis of the product revealed the presence of both the boronic acid (m/z 165 [M+1]) and its trimeric anhydride (m/z 439 [M+1]) .

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

2-bromo-4-cyclopropylpyrimidine

InChI

InChI=1S/C7H7BrN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2

InChI Key

FBGLULFMMRWXEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-chloro-4-cyclopropylpyrimidine (CAS 32779-36-5)

  • Structural Similarity : 0.85 (compared to 2-bromo-4-cyclopropylpyrimidine) .
  • Key Differences : Bromine at position 5 and chlorine at position 2. Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
  • Applications : Likely used in stepwise functionalization due to orthogonal reactivity of bromine and chlorine.

5-Bromo-2-cyclopropyl-4-methylpyrimidine (CAS 1485101-85-6)

  • Molecular Formula : C₈H₉BrN₂.
  • Molecular Weight : 213.07 g/mol .
  • Key Differences: Methyl group at position 4 instead of cyclopropyl.

Pyrimidines with Mixed Halogens and Alkyl/Amino Substituents

5-Bromo-2-chloro-4-methylpyrimidine (CAS 205672-25-9)

  • Structural Similarity : 0.61 .
  • Key Differences : Methyl at position 4 and chlorine at position 2. The steric hindrance from methyl may slow reactions at position 5 (bromine), while chlorine offers a secondary site for functionalization.

4-Amino-5-bromo-2-chloropyrimidine (CAS 77476-95-0)

  • Structural Similarity : 0.58 .
  • Key Differences: Amino group at position 4. Amino is strongly electron-donating, activating the ring for electrophilic substitution but deactivating adjacent positions for NAS.

Pyridine Derivatives with Comparable Substitution Patterns

2-Chloro-4-bromopyridine

  • Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). Pyridine’s lower electron deficiency makes it less reactive in cross-couplings compared to pyrimidines.
  • Applications : Used to synthesize sulfonyl chlorides and trifluoromethyl derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Source
This compound Br (2), cyclopropyl (4) C₇H₇BrN₂ 213.05 (estimated) Suzuki-Miyaura coupling precursor
5-Bromo-2-chloro-4-cyclopropylpyrimidine Br (5), Cl (2), cyclopropyl (4) C₇H₆BrClN₂ 265.50 Multi-step functionalization
5-Bromo-2-cyclopropyl-4-methylpyrimidine Br (5), cyclopropyl (2), methyl (4) C₈H₉BrN₂ 213.07 Steric modulation in reactions
2-Chloro-4-bromopyridine Cl (2), Br (4) C₅H₃BrClN 192.45 Synthesis of sulfonamide derivatives

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